molecular formula C16H15F3N2O2 B2753062 N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-59-2

N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Katalognummer: B2753062
CAS-Nummer: 338781-59-2
Molekulargewicht: 324.303
InChI-Schlüssel: UAEMDSORVURIHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule featuring a 1,2-dihydropyridin-2-one core substituted at position 1 with a 4-(trifluoromethyl)benzyl group and an N,N-dimethylcarboxamide at position 2.

Eigenschaften

IUPAC Name

N,N-dimethyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-20(2)14(22)13-4-3-9-21(15(13)23)10-11-5-7-12(8-6-11)16(17,18)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEMDSORVURIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338781-59-2) is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring and a trifluoromethyl-substituted benzyl moiety. The molecular formula is C16H15F3N2O2C_{16}H_{15}F_{3}N_{2}O_{2} with a molecular weight of 324.3 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic regulation.

Chemical Structure and Properties

The compound features several functional groups that significantly influence its biological activity:

  • Pyridine Ring : Known for its role in various biological processes, the pyridine moiety can interact with multiple biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity, potentially affecting pharmacokinetics and interactions with cellular membranes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide. For instance, molecular docking studies suggest interactions with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. Preliminary research indicates that this compound may exhibit significant inhibitory effects on cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer) .

While specific mechanisms for this compound remain largely unexplored, dihydropyridines are known to interact with calcium channels, suggesting potential roles as calcium channel blockers or activators. This interaction can influence muscle contraction, neurotransmission, and hormone secretion .

In Vitro Studies

In vitro studies have demonstrated that N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide may inhibit enzymes critical for various metabolic pathways. For example, it has been suggested that it could inhibit phytoene desaturase, an enzyme involved in carotenoid biosynthesis .

Toxicity Profile

The toxicity profile of this compound is not well-documented; however, similar dihydropyridines can exhibit side effects such as headaches and dizziness. Further toxicological studies are necessary to establish safety parameters .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-Methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamidePhenyl substitutionPotential anticancer activity
N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamideDifferent carboxamide positionVaries in efficacy due to structural changes
N-(4-Chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamideChlorobenzyl substitutionsDifferent reactivity profiles

Case Studies

A notable study involving a structurally similar compound demonstrated significant anticancer activity against various cell lines using the MTT assay method. The results indicated a strong correlation between structural modifications and enhanced biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

  • N-Methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide (): This analog replaces the N,N-dimethyl group with N-methyl-N-phenyl substituents. However, the steric bulk of the phenyl group could reduce conformational flexibility compared to the dimethyl analog .
  • The 4-fluorobenzyl group, compared to 4-trifluoromethylbenzyl, offers weaker electron-withdrawing effects, which may alter electronic interactions in binding sites .
  • 2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide () :
    The 3-pyridinyl substituent introduces a hydrogen-bond acceptor via the nitrogen atom, enabling additional interactions with target proteins. This heteroaromatic group may also enhance solubility compared to purely alkyl or aryl substituents .

Benzyl Group Modifications

  • N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide () :
    The 3-(trifluoromethyl)benzyl substitution (meta vs. para) reduces symmetry and may disrupt optimal binding geometries. The 2,4-dimethoxyphenyl group on the amide provides electron-donating methoxy groups, which could stabilize charge-transfer interactions .

Tautomerism and Crystallography

  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () :
    Structural studies reveal a planar conformation due to extended π-conjugation through the amide bridge. Centrosymmetric dimers form via N–H⋯O hydrogen bonds, a pattern common in carboxamide crystals. The bromine substituent’s steric effects slightly distort the aromatic ring dihedral angle (8.38°) compared to chlorine analogs .

Research Implications

  • Structure-Activity Relationships (SAR) : The trifluoromethyl group’s position (para vs. meta) and amide substituents (alkyl vs. aryl) critically influence electronic and steric properties, impacting target engagement .
  • Hydrogen Bonding and Crystallography : Hydrogen-bonding patterns, as observed in , suggest predictable crystal packing behaviors, which are vital for formulation and stability studies .
  • Pharmacological Potential: Compounds with heteroaromatic substituents (e.g., 3-pyridinyl in ) may offer improved solubility for in vivo applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and cyclization. Key steps include the use of Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts alkylation and controlled pH for amide bond formation . Solvent choice (e.g., DMF or ethanol) and temperature (80–120°C) critically impact yield and purity. For example, higher temperatures (>100°C) may promote side reactions in trifluoromethyl-substituted intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if crystals are obtainable). For example, ¹H NMR should confirm the absence of unreacted benzyl protons (~δ 4.5–5.5 ppm), while HRMS verifies the molecular ion peak matching the theoretical mass (±2 ppm error) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinases or proteases) due to the dihydropyridine core’s known activity. Use fluorogenic substrates to quantify inhibition (IC₅₀ values). Follow with cell viability assays (MTT or ATP-luciferase) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to identify cytotoxicity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically vary substituents on the benzyl (e.g., replacing trifluoromethyl with nitro or methoxy) and pyridine moieties. Use docking simulations (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2. Validate experimentally via IC₅₀ comparisons and correlate with computed binding energies .

Q. What strategies resolve contradictions in biological data between in vitro and cell-based assays?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or off-target effects. Use LC-MS/MS to quantify intracellular compound levels. Perform metabolic stability tests (e.g., liver microsomes) and employ proteome profiling (via SILAC) to identify unintended protein interactions .

Q. How can researchers address low solubility during formulation for in vivo studies?

  • Methodological Answer : Optimize solubility via co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (PLGA polymers). Characterize stability using dynamic light scattering (DLS) and validate bioavailability in rodent pharmacokinetic studies (Cₘₐₓ and AUC₀–₂₄) .

Q. What analytical techniques identify synthetic impurities in scaled-up batches?

  • Methodological Answer : Employ HPLC-PDA-MS with a C18 column (gradient elution: 5–95% acetonitrile/0.1% formic acid). Track impurities using UV absorption (254 nm) and MS fragmentation. Quantify via external calibration curves for known by-products (e.g., de-methylated analogs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.